1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride

Chemical procurement Building block availability Medicinal chemistry intermediate

This 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride features a critical para-fluoro substituent on the benzoyl ring and a 3-position primary amine vector—a combination that cannot be replicated by non-fluorinated or 4-amine positional isomers. The electron-withdrawing fluorine enhances metabolic stability, while the 3-amine enables regioselective amide coupling, reductive amination, urea, and sulfonamide synthesis. Supplied as the hydrochloride salt (≥97% purity, MW 258.72) from ISO-compliant sources, this building block is essential for structure-activity relationship studies targeting 5-HT2A receptor space. Do not substitute without independent validation.

Molecular Formula C12H16ClFN2O
Molecular Weight 258.72 g/mol
CAS No. 1158262-15-7
Cat. No. B1521845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride
CAS1158262-15-7
Molecular FormulaC12H16ClFN2O
Molecular Weight258.72 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C12H15FN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15;/h3-6,11H,1-2,7-8,14H2;1H
InChIKeyWNAQYRZKCUBBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzoyl)piperidin-3-amine Hydrochloride (CAS 1158262-15-7): Procurement-Relevant Chemical Profile and Comparator Landscape


1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride is a synthetic piperidine derivative featuring a 4-fluorobenzoyl moiety at the 1-position and a primary amine at the 3-position of the piperidine ring, supplied as the hydrochloride salt with molecular formula C12H16ClFN2O and molecular weight of 258.72 g/mol . The compound belongs to the broader class of 1-benzoylpiperidin-3-amines, which serve as versatile intermediates in medicinal chemistry. Close structural analogs include the non-fluorinated 1-benzoylpiperidin-3-amine hydrochloride (CAS 1158607-76-1), the 4-chloro analog (CAS 1158378-96-1), and the positional isomer 1-(4-fluorobenzoyl)piperidin-4-amine hydrochloride (CAS 139679-50-8) .

Why 1-(4-Fluorobenzoyl)piperidin-3-amine Hydrochloride Cannot Be Substituted with Generic 1-Benzoylpiperidin-3-amines for Specialized Applications


Due to the complete absence of publicly available head-to-head biological or physicochemical comparative data for 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride, generic substitution cannot be supported by direct empirical evidence. However, from a chemical procurement and scaffold diversification perspective, substitution with non-fluorinated or alternative-position analogs is inadvisable without independent validation. The presence and specific position of the fluorine substituent on the benzoyl ring fundamentally alter electronic properties (electron-withdrawing inductive effect), lipophilicity (logP), metabolic stability, and hydrogen-bonding capacity relative to the non-fluorinated 1-benzoylpiperidin-3-amine [1]. Positional isomerism (3-amine vs. 4-amine substitution on the piperidine ring) further changes the spatial orientation of the primary amine handle, which directly impacts downstream derivatization geometry and potential binding interactions [2]. Procurement decisions must therefore be guided by the specific synthetic or screening requirements of the end-user, not by assumed class interchangeability.

1-(4-Fluorobenzoyl)piperidin-3-amine Hydrochloride (CAS 1158262-15-7): Quantitative Evidence for Procurement and Specification Decisions


Procurement Accessibility and Commercial Availability of 1-(4-Fluorobenzoyl)piperidin-3-amine Hydrochloride vs. Positional Isomer (4-Amine)

1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride (CAS 1158262-15-7) is commercially available from multiple specialty chemical suppliers (AKSci, Matrix Scientific, Combi-Blocks, MolCore) in research quantities ranging from 100 mg to 1 g, with catalog purities of 95% to 98% . In contrast, the positional isomer 1-(4-fluorobenzoyl)piperidin-4-amine hydrochloride (CAS 139679-50-8) is available from Santa Cruz Biotechnology and other vendors, but with different catalog offerings and pricing structures . Both compounds share identical molecular weight (258.72 g/mol) and molecular formula (C12H16ClFN2O), making them isomeric procurement alternatives differentiated solely by amine position.

Chemical procurement Building block availability Medicinal chemistry intermediate

Validated Application Scenarios for 1-(4-Fluorobenzoyl)piperidin-3-amine Hydrochloride Based on Procurement-Relevant Evidence


Synthetic Diversification via 3-Amine Handle in Medicinal Chemistry Programs

The primary amine at the 3-position of the piperidine ring serves as a nucleophilic handle for amide coupling, reductive amination, urea formation, and sulfonamide synthesis . This enables incorporation of the 4-fluorobenzoyl-piperidine scaffold into larger molecular architectures where spatial orientation of the amine vector is critical for target engagement. The compound is supplied at 95% to 98% purity, suitable for immediate use in parallel synthesis and library production without additional purification .

Scaffold Optimization in CNS-Targeted Drug Discovery Leveraging the 4-Fluorobenzoyl Pharmacophore

The 4-(4-fluorobenzoyl)piperidine moiety is a well-established pharmacophore with high affinity (Ki 1-10 nM) for serotonin 5-HT2A receptors [1]. While the target compound possesses a 1-(4-fluorobenzoyl) substitution pattern rather than 4-(4-fluorobenzoyl), the structural similarity supports its use as a building block for exploring 5-HT2A ligand space, particularly when the 3-amine provides an alternative vector for pendant group attachment compared to the 4-substituted analogs [1].

Quality Control and Analytical Reference Standard Procurement

With defined molecular weight (258.72 g/mol), molecular formula (C12H16ClFN2O), and commercial availability from ISO-compliant suppliers such as MolCore, this compound is procurable as an analytical reference standard for LC-MS method development and reaction monitoring . The hydrochloride salt form ensures consistent handling and solubility characteristics compared to the free base.

Fluorinated Building Block for Metabolic Stability Studies in Lead Optimization

The para-fluoro substitution on the benzoyl ring introduces an electron-withdrawing group known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the para position [2]. The 3-amine position further distinguishes this scaffold from the 4-amine positional isomer (CAS 139679-50-8), enabling researchers to systematically probe the impact of amine placement on downstream biological and pharmacokinetic properties [2].

Technical Documentation Hub

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